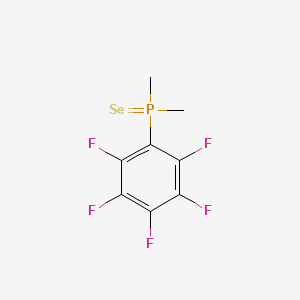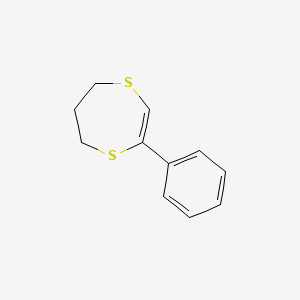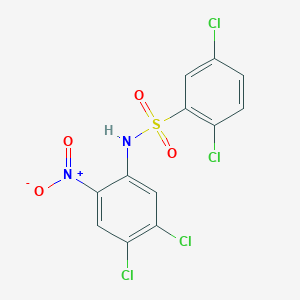
Phosphine selenide, dimethyl(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine selenide, dimethyl(pentafluorophenyl)- is an organophosphorus compound that contains both phosphorus and selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphine selenide, dimethyl(pentafluorophenyl)- typically involves the reaction of a tertiary phosphine with elemental selenium. One common method is the oxidation of tertiary phosphines by elemental selenium . The reaction conditions often include the use of an inert atmosphere and solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for phosphine selenide, dimethyl(pentafluorophenyl)- are not well-documented in the literature. the general principles of organophosphorus chemistry suggest that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional considerations for safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphine selenide, dimethyl(pentafluorophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or alkoxides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction would regenerate the original phosphine compound.
Scientific Research Applications
Phosphine selenide, dimethyl(pentafluorophenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique properties make it a candidate for studying selenium’s biological roles.
Industry: Used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which phosphine selenide, dimethyl(pentafluorophenyl)- exerts its effects involves the interaction of the phosphorus and selenium atoms with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Selenotriphosphines (SePR3): These compounds are similar in that they contain phosphorus and selenium atoms.
Secondary selenophosphines (SePHR2): Another class of compounds with similar reactivity.
Selenophosphates (SeP(OR)3): These compounds also contain phosphorus and selenium and have similar applications.
Uniqueness
Phosphine selenide, dimethyl(pentafluorophenyl)- is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific catalytic and synthetic applications where other selenophosphines may not be as effective.
Properties
Molecular Formula |
C8H6F5PSe |
|---|---|
Molecular Weight |
307.07 g/mol |
IUPAC Name |
dimethyl-(2,3,4,5,6-pentafluorophenyl)-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H6F5PSe/c1-14(2,15)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
InChI Key |
CGIIARBYHNTNNL-UHFFFAOYSA-N |
Canonical SMILES |
CP(=[Se])(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)





![Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-](/img/structure/B14601397.png)



![Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14601421.png)

![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)
![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)
